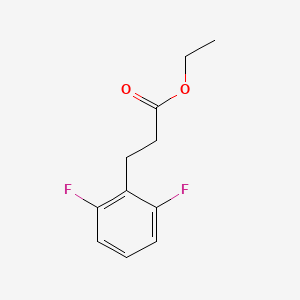
Ethyl 3-(2,6-difluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,6-difluorophenyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a propanoate group attached to a 2,6-difluorophenyl ring, making it a unique molecule with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-difluorophenyl)propanoate typically involves the esterification of 3-(2,6-difluorophenyl)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2,6-difluorophenyl)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Aqueous NaOH or HCl under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 3-(2,6-difluorophenyl)propanoic acid and ethanol.
Reduction: 3-(2,6-difluorophenyl)propanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(2,6-difluorophenyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-difluorophenyl)propanoate largely depends on its chemical structure. The ester group can undergo hydrolysis to release the active 3-(2,6-difluorophenyl)propanoic acid, which can interact with various molecular targets. The fluorine atoms on the phenyl ring enhance the compound’s stability and reactivity, allowing it to participate in diverse biochemical pathways .
Comparison with Similar Compounds
- Ethyl 3-(3,4-difluorophenyl)propanoate
- Ethyl 3-(4-fluorophenyl)propanoate
- Ethyl 3-(2,5-difluorophenyl)propanoate
Comparison: Ethyl 3-(2,6-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
ethyl 3-(2,6-difluorophenyl)propanoate |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7H2,1H3 |
InChI Key |
WYGQZTFEIRNMTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















